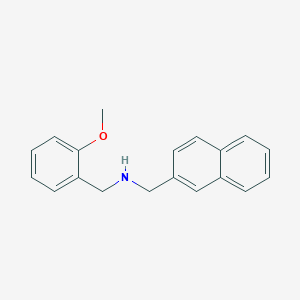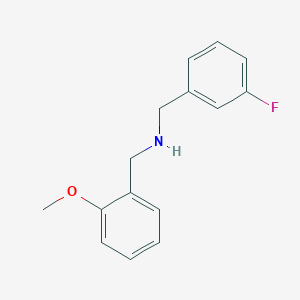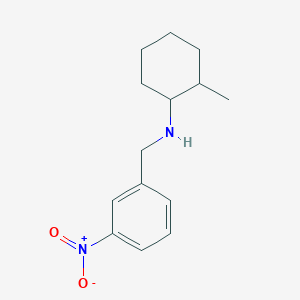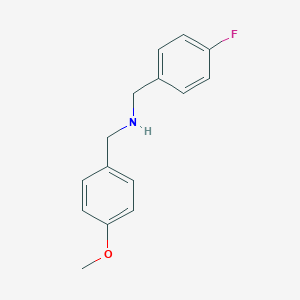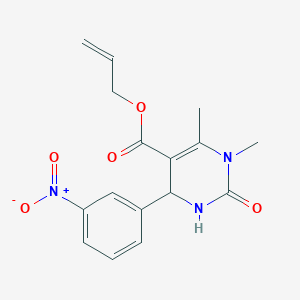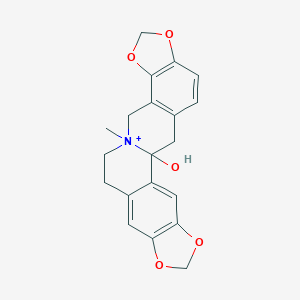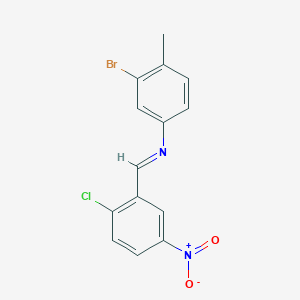
(E)-N-(3-Bromo-4-methylphenyl)-1-(2-chloro-5-nitrophenyl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(3-Bromo-4-methylphenyl)-1-(2-chloro-5-nitrophenyl)methanimine is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is known for its potent biological activity, which makes it an attractive target for drug development.
Mechanism Of Action
The mechanism of action of (E)-N-(3-Bromo-4-methylphenyl)-1-(2-chloro-5-nitrophenyl)methanimine is not fully understood. However, it is believed to work by inhibiting the bacterial cell wall synthesis, leading to cell death.
Biochemical And Physiological Effects
The biochemical and physiological effects of (E)-N-(3-Bromo-4-methylphenyl)-1-(2-chloro-5-nitrophenyl)methanimine have been extensively studied. It has been shown to exhibit potent antibacterial activity, but it also has some toxic effects on mammalian cells. Therefore, it is important to carefully evaluate its potential use as a therapeutic agent.
Advantages And Limitations For Lab Experiments
One of the main advantages of (E)-N-(3-Bromo-4-methylphenyl)-1-(2-chloro-5-nitrophenyl)methanimine is its potent antibacterial activity, which makes it an attractive target for drug development. However, its toxicity to mammalian cells is a limitation, which needs to be carefully evaluated before its potential use as a therapeutic agent.
Future Directions
There are several future directions for research on (E)-N-(3-Bromo-4-methylphenyl)-1-(2-chloro-5-nitrophenyl)methanimine. One direction is to explore its potential use as a therapeutic agent for bacterial infections. Another direction is to investigate its potential use as a tool for studying bacterial cell wall synthesis. Additionally, further studies are needed to evaluate its potential toxicity to mammalian cells and to identify potential strategies to mitigate this toxicity. Finally, there is a need for further studies to optimize the synthesis of this compound and to identify potential analogs with improved biological activity and reduced toxicity.
Synthesis Methods
The synthesis of (E)-N-(3-Bromo-4-methylphenyl)-1-(2-chloro-5-nitrophenyl)methanimine involves the reaction of 3-bromo-4-methylbenzaldehyde and 2-chloro-5-nitrobenzaldehyde in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography to obtain the desired compound.
Scientific Research Applications
The (E)-N-(3-Bromo-4-methylphenyl)-1-(2-chloro-5-nitrophenyl)methanimine compound has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent antibacterial activity against a wide range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).
properties
CAS RN |
5259-82-5 |
|---|---|
Product Name |
(E)-N-(3-Bromo-4-methylphenyl)-1-(2-chloro-5-nitrophenyl)methanimine |
Molecular Formula |
C14H10BrClN2O2 |
Molecular Weight |
353.6 g/mol |
IUPAC Name |
N-(3-bromo-4-methylphenyl)-1-(2-chloro-5-nitrophenyl)methanimine |
InChI |
InChI=1S/C14H10BrClN2O2/c1-9-2-3-11(7-13(9)15)17-8-10-6-12(18(19)20)4-5-14(10)16/h2-8H,1H3 |
InChI Key |
NNBFLLRUIMCUMZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)Br |
Canonical SMILES |
CC1=C(C=C(C=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one](/img/structure/B187421.png)
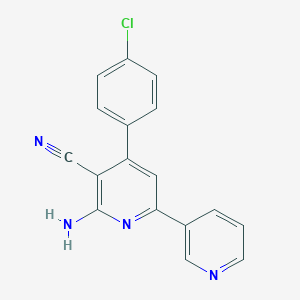
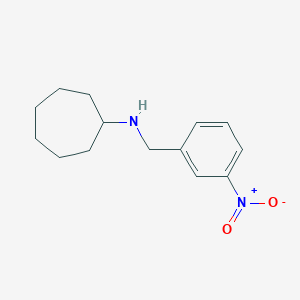
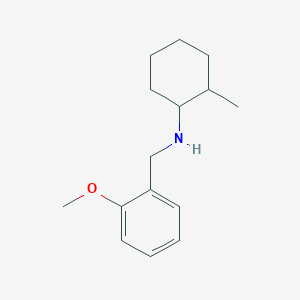
![N-[(4-methoxynaphthalen-1-yl)methyl]cycloheptanamine](/img/structure/B187434.png)
![(2-Methoxybenzyl)[4-(methylthio)benzyl]amine](/img/structure/B187435.png)
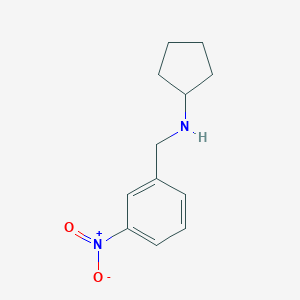
![2-(3-chlorophenyl)-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]ethanamine](/img/structure/B187438.png)
